molecular formula C16H18N4S B5531028 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B5531028
M. Wt: 298.4 g/mol
InChI Key: HEMUYMALRGJHAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives involves multiple steps, including the formation of substituted pyrazol-1-yl tetrahydro benzothieno pyrimidines. These compounds are synthesized through reactions involving substituted amino groups, leading to compounds with potential antimicrobial activity (Soliman et al., 2009).

Molecular Structure Analysis

Structural analysis of similar compounds, such as isomeric pyrazolo[3,4-d]pyrimidines, has shown differences in dimerization and intermolecular interactions based on substitutions. These structural variations affect their crystalline properties and molecular interactions (Avasthi et al., 2002).

Chemical Reactions and Properties

Compounds in this class undergo various chemical reactions, leading to the synthesis of novel derivatives with potential pharmacological activities. For instance, reactions with heterocyclic amidines have been explored for generating new azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Elmaati, 2002).

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-9-8-10(2)20(19-9)15-14-12-6-4-5-7-13(12)21-16(14)18-11(3)17-15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUYMALRGJHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C4=C(CCCC4)SC3=NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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